molecular formula C11H10N2O2S B362344 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide CAS No. 57001-43-1

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide

Cat. No. B362344
CAS RN: 57001-43-1
M. Wt: 234.28g/mol
InChI Key: DJQBXHATCJIPIV-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide” is a chemical compound with the CAS Number: 57001-43-1 . It has a molecular weight of 234.28 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O2S/c12-9 (16)5-6-13-10 (14)7-3-1-2-4-8 (7)11 (13)15/h1-4H,5-6H2, (H2,12,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 186-188°C . It is described as a white powdery crystal that is easy to absorb moisture .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Chemical Reactions and Synthesis : The compound and its derivatives are involved in complex chemical reactions. For example, Döpp et al. (2006) explored the multistep reactions of N-arylisoindolines with dioxo-dihydro-indenylidene compounds, yielding products with confirmed structures through X-ray analysis, highlighting the compound's role in synthesizing naphthoquinone derivatives (Döpp, Hassan, El-Din, Mourad, Lehmann, & Rust, 2006).

Crystallography and Molecular Structures : The crystallographic studies provide insights into the molecular structures of compounds involving the "3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)" motif. Zhu et al. (2005) detailed the crystal structure of a compound connecting phthalonitrile and isoindole-1,3-dione groups, offering a basis for understanding molecular interactions and packing in the solid state (Zhu, Lin, Wang, Chen, & Huang, 2005).

Potential Therapeutic Applications

Sickle Cell Disease Treatment : A study by dos Santos et al. (2011) evaluated phthalimide derivatives for treating sickle cell disease, showing that these compounds are non-genotoxic in vivo, positioning them as safer alternatives to existing treatments (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).

Antitumor and Fluorescence Properties : Xiao et al. (2019) synthesized novel organotin carboxylates using derivatives of "3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)", exploring their antitumor activities and fluorescence properties. These compounds showed potential as both therapeutic agents and fluorescence probes (Xiao, Li, Lai, He, Jiang, Shi, & Li, 2019).

Sensor and Detection Applications

Electrochemical Sensors : Cha et al. (2003) developed an electrochemical hybridization sensor using a polymer derived from a related compound, demonstrating its utility in detecting oligonucleotide hybridization. This application underscores the compound's role in biosensor development (Cha, Han, Choi, Yoon, Oh, & Lim, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-9(16)5-6-13-10(14)7-3-1-2-4-8(7)11(13)15/h1-4H,5-6H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQBXHATCJIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioamide

CAS RN

57001-43-1
Record name 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-(1,3-dioxoisoindolin-2-yl)-propionitrile (2 g, 9.99 mmol) and dithiophosphoric acid O,O′-diethyl ester (2.05 g, 1.74 mL, 11.0 mmol) in water (4 mL) was irradiated at 80° C. for 10 min. The obtained suspension was diluted with water (5 mL), filtered, washed with water and dried in vacuo to give the product as light yellow solid (2.13 g, 9.09 mmol, 91.0%) which was used without further purification for the next step. MS: M=235.1 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

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